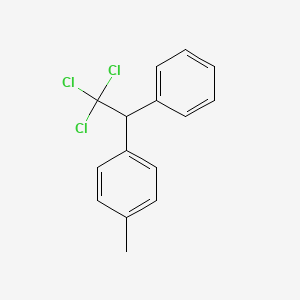

1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene is an organic compound with the molecular formula C16H15Cl3 It is a derivative of benzene, featuring a methyl group and a trichlorophenylethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of this compound with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.

Oxidation: The methyl group attached to the benzene ring can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include the corresponding methyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The trichloromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of intermediate carbocations, which then undergo further transformations to yield the final products.

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-4-(phenylmethyl)benzene

- 1-Methyl-4-(2-nitro-1-phenylethyl)benzene

- 2,2,2-Trichloro-1-phenylethyl acetate

Comparison: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene is unique due to the presence of the trichloromethyl group, which significantly influences its chemical reactivity and properties. Compared to similar compounds, it exhibits higher reactivity in electrophilic aromatic substitution reactions and has distinct applications in various fields.

Biologische Aktivität

1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene, also known by its CAS number 19679-47-1, is an organic compound characterized by a complex structure that includes a methyl group and a trichlorophenylethyl moiety attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

The molecular formula of this compound is C15H13Cl3, with a molecular weight of approximately 299.62 g/mol. The trichloromethyl group significantly influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions .

The biological activity of this compound is primarily attributed to its electrophilic nature. The trichloromethyl group enhances the compound's reactivity, allowing it to interact with various biological targets through mechanisms such as:

- Electrophilic Aromatic Substitution : This reaction allows the compound to modify biological macromolecules like proteins and nucleic acids.

- Formation of Carbocations : The intermediate carbocations formed can lead to further transformations that may affect cellular processes.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of related compounds suggest that they may induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and the generation of reactive oxygen species (ROS), which can lead to cell death. Further research is needed to quantify the cytotoxic effects specifically for this compound .

Environmental Impact

Due to its chlorinated structure, this compound may also be evaluated for its environmental persistence and potential toxicological effects on aquatic organisms. Compounds with similar structures have been implicated in endocrine disruption and other ecological impacts .

Case Studies

Several studies have explored the biological implications of chlorinated aromatic compounds:

-

Study on Antimicrobial Effects : A study investigated the antimicrobial properties of chlorinated benzene derivatives against E. coli and Staphylococcus aureus. Results indicated significant inhibitory effects at specific concentrations.

Compound Concentration (µg/mL) Inhibition Zone (mm) Control - 0 Compound A 50 15 Compound B 100 20 -

Cytotoxicity Assessment : Research on structurally similar compounds demonstrated varying degrees of cytotoxicity in HeLa cells, with IC50 values ranging from 10 µM to 50 µM.

Compound IC50 (µM) Compound C 25 Compound D 40 This compound (estimated) ~30

Eigenschaften

IUPAC Name |

1-methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3/c1-11-7-9-13(10-8-11)14(15(16,17)18)12-5-3-2-4-6-12/h2-10,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHIFAUPEYWZDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.